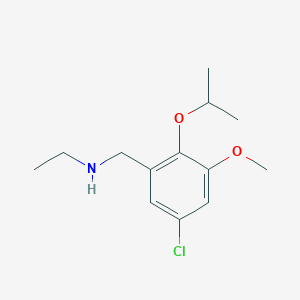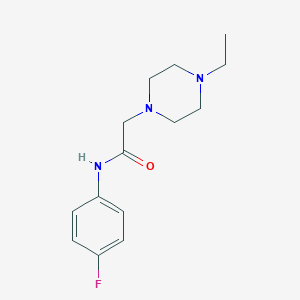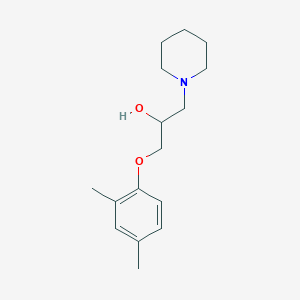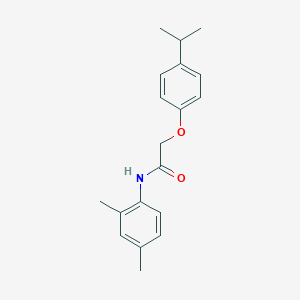
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine is an organic compound characterized by the presence of a chloro, methoxy, and propan-2-yloxy substituent on a phenyl ring, linked to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 5-chloro-3-methoxyphenol with 2-bromo-2-methylpropane to introduce the propan-2-yloxy group. This is followed by a reductive amination reaction with ethanamine to form the final product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) for the alkylation step, and a reducing agent like sodium cyanoborohydride for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxy-propan-2-yloxyphenylmethane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-chloro-3-methoxy-2-propan-2-yloxybenzaldehyde or 5-chloro-3-methoxy-2-propan-2-yloxybenzoic acid.
Reduction: Formation of 3-methoxy-2-propan-2-yloxyphenylmethane.
Substitution: Formation of 5-azido-3-methoxy-2-propan-2-yloxyphenylmethane or 5-thio-3-methoxy-2-propan-2-yloxyphenylmethane.
Applications De Recherche Scientifique
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine exerts its effects is primarily through its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-chloro-2-methoxyphenyl)methyl]ethanamine
- N-[(5-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine
- N-[(5-chloro-3-methoxyphenyl)methyl]ethanamine
Uniqueness
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro, methoxy, and propan-2-yloxy groups provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H20ClNO2 |
|---|---|
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20ClNO2/c1-5-15-8-10-6-11(14)7-12(16-4)13(10)17-9(2)3/h6-7,9,15H,5,8H2,1-4H3 |
Clé InChI |
NBADQJVECXDTDV-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=CC(=C1OC(C)C)OC)Cl |
SMILES canonique |
CCNCC1=C(C(=CC(=C1)Cl)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)

![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B259143.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
